"2-methyl-5-(2,2,2-trifluoroethoxy)-1,3,4-thiadiazole"
Overview
Description
2-methyl-5-(2,2,2-trifluoroethoxy)-1,3,4-thiadiazole, also known as MTE-T, is a trifluoroethoxy-substituted thiadiazole derivative with a wide range of applications in scientific research. It is used as a ligand for coordination chemistry, as a catalyst for organic transformations, and as a reagent for both organic and inorganic synthesis. MTE-T has also been used in various biochemical and physiological studies due to its ability to bind to proteins and other biomolecules. This article will discuss the synthesis method of MTE-T, its scientific research applications, its mechanism of action, its biochemical and physiological effects, the advantages and limitations of using it in lab experiments, and the potential future directions of research in this area.
Scientific Research Applications
Anticancer Potential
- A study by Gomha et al. (2017) synthesized various thiadiazole derivatives, showing potent anticancer activities. The compounds exhibited significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Antimicrobial and Antioxidant Properties
- Research by Gür et al. (2020) demonstrated that Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed strong antimicrobial activity against Staphylococcus epidermidis and exhibited cytotoxicity on cancer cell lines (Gür et al., 2020).
Structural and Spectral Studies
- A study by Dani et al. (2013) provided insight into the structural and spectral properties of various thiadiazole derivatives, aiding in the understanding of their chemical behavior (Dani et al., 2013).
Potential for COVID-19 Treatment
- Rashdan et al. (2021) synthesized thiadiazole-1,2,3-triazole hybrids and evaluated their antiviral activity against Coronavirus, showcasing potential for COVID-19 treatment (Rashdan et al., 2021).
Fungicidal Applications
- Chen et al. (2000) explored the fungicidal activity of thiadiazole derivatives, finding significant efficacy against rice sheath blight, a major rice disease in China (Chen et al., 2000).
Corrosion Inhibition
- Varvara et al. (2008) studied the role of thiadiazole derivatives as corrosion inhibitors, finding their significant effectiveness in protecting bronze in specific aqueous solutions (Varvara et al., 2008).
properties
IUPAC Name |
2-methyl-5-(2,2,2-trifluoroethoxy)-1,3,4-thiadiazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2OS/c1-3-9-10-4(12-3)11-2-5(6,7)8/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXQWBNAQUDDJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.